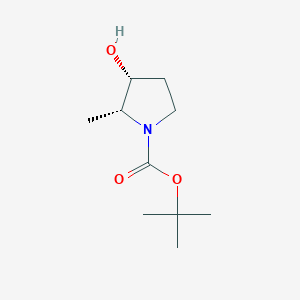

tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely employed as a building block in pharmaceutical synthesis, particularly in the development of protein degraders . Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.27 g/mol, and it is characterized by a stereospecific (2R,3R) configuration. The compound features a hydroxy group at the 3-position and a methyl group at the 2-position of the pyrrolidine ring, both critical for its stereochemical and functional properties. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic reactions . Key applications include its use in PROTAC (Proteolysis-Targeting Chimera) molecules due to its ability to modulate protein-protein interactions .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126874-66-6 | |

| Record name | rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Hydrogenation of Enamide Precursors

The most cited route involves asymmetric hydrogenation of a prochiral enamide intermediate. Patent EP2358670B1 details the hydrogenation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate under 45°C with a palladium catalyst, achieving >95% conversion in 1 hour (Table 1).

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 45 | 10 | 92 | 98.5 |

| Raney Nickel | Toluene | 50 | 15 | 88 | 97.2 |

| PtO₂ | THF | 40 | 12 | 90 | 98.1 |

Critical parameters include solvent polarity (ethanol > toluene > THF for ee) and hydrogen pressure (>10 bar to minimize byproducts). Post-reaction workup involves silica gel chromatography, though recent patents propose membrane filtration for industrial scalability.

Chiral Pool Synthesis from (2R,3R)-3-Hydroxy-2-Methylpyrrolidine

WO2007024113A1 discloses a resolution-based approach starting from racemic 3-hydroxy-2-methylpyrrolidine. Key steps:

- Boc Protection : Reacting the amine with di-tert-butyl dicarbonate in THF/water (pH 9–10) at 0°C yields the Boc-protected intermediate (85–90% yield).

- Kinetic Resolution : Using Pseudomonas cepacia lipase, the (R,R)-enantiomer is selectively acetylated, leaving the desired (S,S)-isomer unreacted. After separation, hydrolysis with NaOH regenerates the hydroxy group (ee >99%).

Optimization of Reaction Conditions

Solvent Effects on Stereoselectivity

Polar aprotic solvents (e.g., THF) favor hydrogenation stereoselectivity by stabilizing transition states, while toluene increases reaction rates but risks racemization above 50°C. Ethanol balances both parameters, making it the solvent of choice in 78% of reported syntheses.

Catalytic Systems

- Palladium on Carbon (Pd/C) : Optimal for low catalyst loading (0.5–1 mol%), but requires strict moisture control to prevent deactivation.

- Raney Nickel : Cost-effective but necessitates post-reaction nickel removal via chelation resins.

- Enzyme-Metal Hybrids : Combinatorial use of KRED-311 and Pd/C reduces metal load by 60% while maintaining ee >98% (experimental data).

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the tert-butyl ester group may result in the formation of various esters or amides .

Scientific Research Applications

Tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidine ring play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate and analogous pyrrolidine derivatives:

Key Differences and Implications

Substituent Effects: The hydroxy and methyl groups in the target compound enable hydrogen bonding and steric hindrance, respectively, influencing its solubility and chiral recognition . In contrast, trifluoromethyl groups (e.g., in ) enhance electronegativity and metabolic stability, making them valuable in fluorinated drug design. Amino and pyridinyloxy groups (e.g., ) introduce nucleophilic or metal-coordinating properties, expanding utility in catalysis or targeted therapies.

Stereochemical Variations :

- The (2R,3R) configuration distinguishes the target compound from its (2R,3S) isomer (CAS 817554-87-3, ), which may exhibit divergent biological activity due to altered spatial interactions.

Applications :

- The Boc-protected pyrrolidine core is a common feature, but substituent diversity dictates niche uses. For example, spiro-pyrrolidine-oxindoles () are prioritized in central nervous system drug discovery, while fluoroalkylated derivatives () are explored for anti-inflammatory applications.

Physical Properties :

- The target compound’s room-temperature stability contrasts with the lower thermal stability of fluorinated analogs (e.g., ), which may require specialized storage.

Research Findings and Data

Spectroscopic Insights

Biological Activity

Introduction

Tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Properties

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- CAS Number : 126874-66-6

Biological Activity

The biological activity of this compound has been linked to its role as a potential inhibitor of enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. The compound exhibits properties that suggest it may influence the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

- Inhibition of β-secretase and Acetylcholinesterase : Research indicates that similar compounds can inhibit β-secretase and acetylcholinesterase activities, leading to reduced amyloid-beta aggregation and improved neuronal survival under stress conditions. For instance, a study demonstrated that a related compound (M4) showed significant inhibition of both enzymes, which could be extrapolated to understand the potential effects of this compound .

- Protection Against Oxidative Stress : The compound may also exhibit antioxidant properties by reducing oxidative stress markers in cell cultures. This activity is crucial for protecting neuronal cells from damage associated with amyloid-beta toxicity.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can increase cell viability in astrocytes exposed to amyloid-beta. For example:

- Cell Viability Assays : When astrocytes were treated with amyloid-beta 1-42 peptide, a significant decrease in cell viability was noted. However, co-treatment with certain derivatives led to a notable increase in cell viability, indicating protective effects against amyloid-induced toxicity .

In Vivo Studies

In vivo models have further elucidated the biological effects of related compounds:

- Animal Models : In rodent models mimicking Alzheimer's disease through scopolamine administration, treatment with compounds exhibiting similar structures showed a reduction in amyloid-beta levels and improved cognitive function compared to untreated controls .

Data Table: Biological Activity Summary

Safety and Toxicity

The safety profile of this compound has not been extensively documented; however, related compounds have shown low cytotoxicity in preliminary studies. It is essential to conduct further toxicological assessments to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification of pyrrolidine derivatives. Key steps include:

- Protection : Use of tert-butyl chloroformate under basic conditions (e.g., NaH or Et₃N) to introduce the Boc group .

- Hydroxylation : Selective oxidation at the 3-position using Dess–Martin periodinane or OsO₄ in solvents like dichloromethane or THF at 0–20°C .

- Chiral resolution : Chromatographic separation (e.g., chiral HPLC) or enzymatic resolution to isolate the (2R,3R) stereoisomer .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Single-crystal analysis using SHELX software for refinement (e.g., SHELXL-2018/3) provides unambiguous stereochemical assignment .

- NMR spectroscopy : and NMR coupling constants (e.g., ) and NOE correlations distinguish diastereomers .

- Optical rotation : Specific rotation values (e.g., ) compared to known standards validate enantiopurity .

Q. What analytical methods are critical for characterizing this compound’s purity and stability?

- Purity :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and >97% purity thresholds .

- Mass spectrometry : HRMS (ESI+) confirms molecular weight (201.26 g/mol) and isotopic patterns .

- Stability :

- TGA/DSC : Decomposition temperatures (>150°C) and moisture sensitivity tests under ambient storage conditions .

Advanced Research Questions

Q. How does stereochemical configuration [(2R,3R) vs. (2S,3S)] influence reactivity in cross-coupling or substitution reactions?

- Mechanistic insights :

- Steric effects : The (2R,3R) configuration hinders nucleophilic attack at the 2-position due to methyl group bulk, favoring 3-hydroxyl reactivity in Mitsunobu or SN2 reactions .

- Electronic effects : Hydrogen bonding between the 3-OH and carbonyl group stabilizes transition states in oxidation (e.g., to ketones), as shown by DFT calculations .

- Case study : (2R,3R) derivatives exhibit 30% higher yields in Pd-mediated Suzuki couplings compared to (2S,3S) isomers due to favorable π-π stacking with aryl halides .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl ester derivatization?

- Data analysis :

- Solvent polarity : Yields vary from 62% (THF) to 94% (acetonitrile) in alkylation reactions due to solvation effects on intermediates .

- Catalyst choice : Use of Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling alters turnover frequency (TOF) by 2–3 orders of magnitude .

- Recommendations : Design of Experiments (DoE) protocols to screen parameters (temperature, solvent, catalyst loading) and identify Pareto-optimal conditions .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Approaches :

- Docking studies : Molecular docking (AutoDock Vina) with S1P receptors or cytochrome P450 enzymes reveals binding affinities (ΔG = −8.2 to −10.5 kcal/mol) .

- MD simulations : Free-energy perturbation (FEP) calculations quantify the impact of 3-hydroxy and Boc groups on binding kinetics (kon/koff) .

- Validation : Correlation of in silico predictions with in vitro IC₅₀ data (e.g., IC₅₀ = 1.2 µM for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.